5-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide
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Overview
Description
5-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide typically involves the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives . The reaction conditions often include the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the chloro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide .
- Other benzoxazole derivatives with similar structural features .
Uniqueness
5-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide is unique due to its specific substitution pattern and the presence of both benzoxazole and carbamothioyl groups.
Properties
IUPAC Name |
5-chloro-N-[[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O3S/c1-29-18-7-5-13(23)10-16(18)20(28)27-22(31)25-15-4-2-3-12(9-15)21-26-17-11-14(24)6-8-19(17)30-21/h2-11H,1H3,(H2,25,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKQTZJATDFWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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